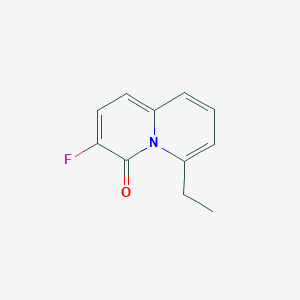

6-Ethyl-3-fluoro-4H-quinolizin-4-one

Description

Historical Perspectives on Quinolizinone Ring Systems in Organic Synthesis

The synthesis of quinolizinone ring systems has been a subject of interest for several decades, with various methods developed for their construction. Early synthetic strategies often involved multi-step procedures with harsh reaction conditions. However, the development of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies, has provided more efficient and versatile routes to these complex heterocycles. These advancements have enabled chemists to access a wider range of substituted quinolizinone derivatives for further investigation.

Structural Significance of the 4H-Quinolizin-4-one Core

The 4H-quinolizin-4-one core is a planar, bicyclic system containing a bridgehead nitrogen atom. This arrangement imparts a degree of rigidity to the molecule and influences its electronic distribution. The presence of the carbonyl group and the nitrogen atom creates a polarized system that can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. These structural features are crucial for the binding of the molecule to biological targets. The 4H-quinolizin-4-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple receptors and enzymes.

Overview of Fluorinated Heterocycles in Contemporary Chemical Design

The introduction of fluorine into heterocyclic compounds is a widely used strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of a molecule. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability. As a result, a significant number of commercially successful drugs contain one or more fluorine atoms.

Research Rationale and Focus on 6-Ethyl-3-fluoro-4H-quinolizin-4-one within Academic Research Frameworks

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the individual contributions of its structural components. The 4H-quinolizin-4-one core provides a proven pharmacophore, the ethyl group at the 6-position can enhance lipophilicity and potentially introduce beneficial steric interactions, and the fluorine atom at the 3-position can improve metabolic stability and binding affinity. The academic focus on this molecule would likely be to explore the synergistic effects of these substitutions on the biological activity and pharmacokinetic profile of the quinolizinone scaffold.

Representative Data

Given the limited specific data for this compound, the following tables present representative data for the 4H-quinolizin-4-one core and the expected impact of the substituents based on general principles of medicinal chemistry.

Table 1: Physicochemical Properties of the 4H-Quinolizin-4-one Core

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| LogP | 1.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Table 2: Predicted Impact of Substituents on the 4H-Quinolizin-4-one Core

| Substituent | Position | Predicted Effect |

| 3-Fluoro | 3 | Increased metabolic stability, altered electronics, potential for enhanced binding affinity. |

| 6-Ethyl | 6 | Increased lipophilicity, potential for steric interactions with target. |

Detailed Research Findings

As of the latest literature review, detailed experimental findings specifically for the synthesis, characterization, and biological evaluation of this compound are not available. Research in this area would likely involve the development of a novel synthetic route to access this specific substitution pattern. Subsequent studies would focus on its full spectroscopic characterization (NMR, IR, Mass Spectrometry) and the investigation of its potential as a therapeutic agent through in vitro and in vivo assays. The exploration of this and similar novel chemical entities remains an active and important area of academic and industrial research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64194-06-5 |

|---|---|

Molecular Formula |

C11H10FNO |

Molecular Weight |

191.20 g/mol |

IUPAC Name |

6-ethyl-3-fluoroquinolizin-4-one |

InChI |

InChI=1S/C11H10FNO/c1-2-8-4-3-5-9-6-7-10(12)11(14)13(8)9/h3-7H,2H2,1H3 |

InChI Key |

RDJFEMPONPZQEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC=C(C(=O)N21)F |

Origin of Product |

United States |

Synthetic Methodologies for Quinolizinone Core Construction

Classical and Contemporary Approaches to 4H-Quinolizin-4-one Synthesis

Traditional methods for the construction of the quinolizinone core have been refined over the years, and new approaches continue to be developed to improve accessibility and structural diversity.

Cyclization reactions represent a fundamental approach to the synthesis of heterocyclic systems, including the 4H-quinolizin-4-one core. uob.edu.ly These reactions typically involve the formation of one or more rings from an acyclic precursor in a single or multi-step process. The strategic selection of starting materials and reaction conditions is paramount to achieving the desired quinolizinone structure.

One common strategy involves the condensation of a pyridine (B92270) derivative with a suitable three-carbon component, followed by an intramolecular cyclization to form the bicyclic quinolizinone system. The specific reagents and catalysts employed can influence the reaction pathway and the final product's yield and purity.

Annulation, the process of building a new ring onto a pre-existing one, is a powerful tool for the synthesis of fused heterocyclic systems like quinolizinones. nih.gov The aza-Robinson annulation, for instance, provides a pathway to fused bicyclic amides, which are structurally related to the quinolizinone core. nih.govacs.org This strategy typically involves a conjugate addition followed by an intramolecular aldol (B89426) condensation. nih.govacs.org

Recent advancements in oxidative annulation techniques have also provided new avenues for quinoline (B57606) and, by extension, quinolizinone synthesis. mdpi.com These methods often utilize transition-metal catalysts to facilitate the formation of the new ring system under oxidative conditions. mdpi.com

Enaminones are versatile intermediates in organic synthesis due to their dual nucleophilic and electrophilic character. researchgate.netorganic-chemistry.org Their use in the synthesis of quinolizinone derivatives often involves their reaction with suitable electrophiles to construct the second ring of the bicyclic system. researchgate.netnih.govnih.gov

A notable approach is the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed multicomponent domino reaction, which can generate highly substituted indolo[2,3-a]quinolizines from acyclic precursors through a process involving the initial formation of a β-enaminone intermediate. nih.gov This is followed by a cascade of reactions including Michael addition and cyclization steps to build the complex heterocyclic framework. nih.gov

| Method | Key Intermediates | Reaction Type | Key Features |

| Enaminone-Mediated Synthesis | β-Enaminones | Domino Reaction, Cyclization | Multicomponent, high bond-forming efficiency |

| Aza-Robinson Annulation | Cyclic Imides, Vinyl Ketones | Conjugate Addition, Aldol Condensation | Access to densely functionalized fused systems nih.govacs.org |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgyoutube.com A tandem HWE olefination/cyclisation strategy has been successfully developed for the facile synthesis of substituted 4H-quinolizin-4-ones. rsc.orgscispace.com

This protocol involves the reaction of a phosphonate-stabilized carbanion with an appropriate pyridine-based aldehyde or ketone. rsc.orgscispace.com The initially formed alkene intermediate then undergoes an intramolecular cyclization to afford the desired 4H-quinolizin-4-one scaffold. rsc.orgscispace.com This method is particularly valuable as it allows for the introduction of a variety of functional groups into the quinolizinone ring system. rsc.org

| Reactants | Reaction Conditions | Product Type | Yield (%) |

| Triethyl phosphonoacetate and 2-formylpyridine derivative | Base (e.g., NaH), Toluene, 0 °C to reflux | Substituted 4H-quinolizin-4-one | 83 scispace.com |

Advanced Catalytic Approaches to Quinolizinone Scaffolds

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the quinolizinone core has benefited significantly from the development of advanced catalytic systems.

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. frontiersin.orgnih.govmdpi.com This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at positions that would be difficult to access through traditional methods. rsc.orgresearchgate.net

In the context of quinolizinone synthesis, C-H activation can be employed to introduce substituents onto a pre-formed quinolizinone core or to construct the ring system itself through a C-H activation/annulation cascade. rsc.orgkthmcollege.ac.in Catalysts based on palladium, rhodium, and other transition metals have been shown to be effective for these transformations. mdpi.comkthmcollege.ac.in The regioselectivity of the C-H functionalization is often directed by a coordinating group present on the substrate. nih.gov

| Catalyst System | Reaction Type | Substrate | Key Advantage |

| Palladium(II) acetate (B1210297)/Ag2CO3 | C-H Heteroarylation | Quinoline N-oxide | High regioselectivity at C2 position mdpi.com |

| Rhodium(III) complexes | C-H Activation/Annulation | 2-Arylpyridines | Direct construction of the quinolizinone core kthmcollege.ac.in |

Transition-Metal-Catalyzed C-H Activation and Functionalization

Rhodium-Catalyzed Double C-H Activation

A powerful strategy for the synthesis of functionalized 4H-quinolizin-4-ones involves the rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes. nih.govacs.org This method proceeds via a double C-H activation pathway, offering an efficient route to highly substituted quinolizinone derivatives. nih.govacs.org The reaction is characterized by its use of readily available starting materials and a broad tolerance for various functional groups. nih.govacs.orgresearchgate.net This approach has been successfully applied to the synthesis of a fluorescent quinolizino[3,4,5,6-ija]quinolinium salt, demonstrating its utility in constructing complex molecular architectures. nih.gov

| Catalyst System | Starting Materials | Key Features | Ref. |

| [Rh(III)] | Pyridin-2(1H)-ones, Alkynes | Double C-H activation, High functional group tolerance, Access to highly functionalized products. | nih.govacs.org |

Palladium-Catalyzed C(sp2)-H Carbonylation

Palladium-catalyzed carbonylation reactions represent a versatile tool for the synthesis of heterocyclic compounds. nih.gov Specifically, the C(sp2)-H carbonylation of suitable precursors can be envisioned as a potential route to the quinolizinone core. This methodology has been successfully employed for the synthesis of sterically hindered benzolactams from α,α-disubstituted benzylamines under an atmosphere of carbon monoxide. nih.gov The key to this transformation is the use of a specific oxidant, such as 2,2,6,6-tetramethyl-1-piperidinyloxy. nih.gov While not directly demonstrated for quinolizinones, the principles of this amine-directed C-H carbonylation could be adapted for the construction of the desired scaffold. nih.gov

Gold-Catalyzed Amino-alkenylation Protocols

Gold catalysis has emerged as a potent tool in organic synthesis, particularly for reactions involving alkynes. researchgate.netrsc.orgbeilstein-journals.org Gold(I) complexes can activate alkynes towards nucleophilic attack, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. organic-chemistry.org Various gold-catalyzed intermolecular annulation reactions have been developed for the synthesis of quinolines, which share a structural relationship with quinolizinones. researchgate.netrsc.org These methods include the reaction of aniline (B41778) derivatives with alkynes. researchgate.netrsc.org Intramolecular cyclization of appropriately substituted amino-alkynes, a strategy that could be applied to the synthesis of the quinolizinone ring system, has also been explored. nih.gov

Photoredox Catalysis in Quinolizinone Synthesis

Visible-light photoredox catalysis has gained significant traction as a sustainable and powerful method for the formation of chemical bonds. beilstein-journals.orgmdpi.comnih.gov This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. researchgate.net This strategy has been applied to the synthesis of indolizino[1,2-b]quinolin-9(11H)-ones through an intramolecular Povarov cycloaddition reaction, combining photoredox and Lewis acid catalysis. researchgate.net The key step in this process is the visible-light-promoted dehydrogenation of tetrahydroquinolines. researchgate.net Such photoredox strategies could be adapted for the synthesis of the quinolizinone core.

Iron Carbonyl Complex-Mediated Routes to Substituted Quinolizinones

Iron carbonyl complexes are versatile reagents in organic synthesis. researchgate.netresearchgate.net While specific applications of iron carbonyls for the direct synthesis of 4H-quinolizin-4-ones are not extensively reported, their reactivity with various organic functional groups suggests potential synthetic routes. nih.govnih.gov For instance, iron carbonyls react with organosulfur compounds and can be used in reactions involving alkynes. researchgate.netnih.govnih.gov The development of synthetic methods utilizing these inexpensive and readily available complexes for quinolizinone synthesis remains an area for further exploration.

Stereoselective Synthesis of Quinolizinone Derivatives

The development of stereoselective methods for the synthesis of quinolizinone and related quinolizidine (B1214090) derivatives is of great importance due to the prevalence of chiral centers in biologically active natural products containing this scaffold. nih.govnih.govchemistryviews.org A concise asymmetric synthetic route to tetrahydroxyindolizidinone and quinolizidinone derivatives has been developed from a common intermediate. nih.gov This synthesis features a highly selective dihydroxylation reaction and a ring-closing metathesis (RCM) as key steps. nih.gov Such strategies, which allow for the control of stereochemistry, are crucial for the synthesis of enantiomerically pure pharmaceutical compounds.

| Key Reactions | Starting Material | Outcome | Ref. |

| Dihydroxylation, Ring-Closing Metathesis | Common chiral intermediate | Tetrahydroxyindolizidinone and quinolizidinone derivatives | nih.gov |

| Aerobic DDQ-catalyzed allylation, Cross-metathesis, Reductive cyclization | N-Cbz tetrahydroisoquinolines | C4-substituted benzo[a]quinolizidines as single diastereomers | nih.gov |

Multicomponent Reaction Strategies for Quinolizinone Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. beilstein-journals.orgrsc.org This strategy is highly convergent and atom-economical. beilstein-journals.org MCRs have been widely used for the synthesis of various heterocyclic scaffolds, including quinazolines and quinolines. beilstein-journals.orgrsc.orgresearchgate.netnih.gov For instance, a Knoevenagel-based multicomponent approach has been applied to explore the quinazolinone scaffold. beilstein-journals.org While direct MCR strategies for the 4H-quinolizin-4-one core are less common, the principles of MCRs could be applied to design novel and efficient synthetic routes to this important heterocyclic system.

Enzymatic Approaches to Quinolizinone Scaffolds

The construction of the quinolizinone core through enzymatic pathways represents a significant advancement in sustainable chemistry, avoiding the often harsh conditions and environmentally harmful reagents associated with conventional chemical synthesis. nih.gov A notable development in this area is a one-pot enzymatic reaction that integrates three distinct enzymes to produce 2-hydroxy-4H-quinolizin-4-one scaffolds. nih.govrsc.orgrsc.org

This biocatalytic system employs a cascade reaction starting from simple precursors. The key challenge in this approach was identifying a suitable enzyme that could initiate the process by accepting a specific starting molecule to build the quinolizinone ring structure. nih.gov

The successful integration of three specific enzymes has paved the way for the microbial production of these alkaloids, offering a promising alternative to chemical methods. nih.govrsc.org The process involves the condensation of 2-pyridylacetyl-CoA with a molecule of malonyl-CoA, followed by an intramolecular cyclization to form the quinolizinone scaffold. nih.gov

Detailed Research Findings

A study detailed the successful one-pot synthesis of the 2-hydroxy-4H-quinolizinone-4-one scaffold from 2-(pyridine-2-yl) acetic acid and malonic acid. nih.govrsc.org This was achieved by the combined action of phenylacetate-CoA ligase (PcPCL), malonyl-CoA synthase (AtMatB), and a type III polyketide synthase (HsPKS3). nih.govrsc.org The reaction was performed under optimized conditions of pH 7.5 and a temperature of 37 °C. nih.govrsc.org This chemoenzymatic strategy highlights the potential of using multi-enzyme systems for the efficient synthesis of complex heterocyclic compounds. nih.gov

The table below summarizes the key components and conditions of this one-pot enzymatic synthesis.

| Enzyme Component | Source Organism | Role in Synthesis |

| Phenylacetate-CoA ligase (PcPCL) | Penicillium chrysogenum MT-12 | Activates 2-(pyridine-2-yl) acetic acid to its CoA thioester. |

| Malonyl-CoA synthase (AtMatB) | Arabidopsis thaliana | Synthesizes malonyl-CoA from malonic acid. |

| Type III Polyketide Synthase (HsPKS3) | Huperzia serrata | Catalyzes the condensation and intramolecular cyclization. |

| Reaction Parameters | Optimized Condition |

| pH | 7.5 |

| Temperature | 37 °C |

| Starting Materials | 2-(pyridine-2-yl) acetic acid, Malonic acid |

| Product | 2-hydroxy-4H-quinolizin-4-one |

This data is compiled from research on the enzymatic synthesis of the core quinolizinone scaffold. nih.govrsc.org

This enzymatic approach not only provides a more environmentally friendly route but also opens up possibilities for producing a variety of quinolizinone derivatives by using different starting materials. For instance, when methylmalonic acid was used instead of malonic acid in the one-pot reaction, a methylated version of the quinolizinone scaffold was produced. nih.gov

Chemical Reactivity and Mechanistic Studies of 6 Ethyl 3 Fluoro 4h Quinolizin 4 One and Its Analogs

Reaction Pathways and Transformation Mechanisms

The reactivity of the 4H-quinolizin-4-one core is diverse, allowing for a range of chemical transformations. These reactions are crucial for the synthesis of functionalized derivatives and for understanding the intrinsic chemical nature of this heterocyclic system.

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis for constructing complex molecular architectures. rsc.orgnih.gov In the context of quinolizinone synthesis, cascade reactions involving pericyclic steps can lead to the rapid assembly of the bicyclic core and its derivatives. rsc.orgnih.gov

Enzymatic cascade reactions have been identified in the biosynthesis of various natural products, involving pericyclic transformations. nih.gov For instance, the formation of complex polycyclic systems can be initiated by a series of nucleophilic additions followed by an aldol (B89426) condensation, generating multiple new bonds and stereocenters in a single synthetic operation. nih.gov While specific examples detailing pericyclic cascade reactions for 6-Ethyl-3-fluoro-4H-quinolizin-4-one are not abundant in the literature, the principles of cascade reactions, which aim to maximize bond formation events in a single pot, are highly relevant to the efficient synthesis of complex heterocyclic systems like functionalized quinolizinones. baranlab.org Mechanistic studies on the formation of functionalized cyclopropanes through photoisomerization of tropolone (B20159) Diels-Alder adducts provide insights into the complexities of pericyclic transformations.

The following table summarizes representative cascade reactions leading to cyclic systems, illustrating the potential for applying such strategies to quinolizinone synthesis.

| Reaction Type | Reactants | Conditions | Product | Key Features |

| Base-mediated cascade | Malonate esters and acrolein | Basic | Complex polycyclic systems | Formation of up to seven new bonds and three new stereogenic centers. nih.gov |

| Tandem Pericyclic Reactions | Diterpene precursors | Thermal | Diterpene frameworks | Construction of complex carbon frameworks for natural product synthesis. rsc.org |

This table presents examples of cascade reactions that, while not specific to this compound, demonstrate the principles of pericyclic cascade reactions in building complex cyclic molecules.

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing direct routes to various ring systems. The 4H-quinolizin-4-one core and its precursors can participate in several types of cycloaddition reactions.

A notable example is the dearomative [3+2] cycloaddition of 2-alkynyl pyridines with diarylcyclopropenones, which yields densely functionalized indolizinones, a class of compounds structurally related to quinolizinones. rsc.org This reaction proceeds under metal-free conditions and is also applicable to isoquinolines for the synthesis of benzo-fused indolizinones. rsc.org Density functional theory (DFT) calculations have indicated that the nature of the substituent at the 2-position of the pyridine (B92270) ring is crucial for the dearomatization process to occur. rsc.org

Furthermore, the reductive functionalization of quinolinium salts can lead to formal [3+3] or [4+2] cycloaddition products, giving rise to complex polycyclic structures. d-nb.infonih.gov Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been developed to produce highly substituted dihydrofurans, showcasing the versatility of cycloaddition strategies in generating functionalized heterocycles. nih.gov

| Cycloaddition Type | Reactants | Conditions | Product Type | Mechanistic Insight |

| Dearomative [3+2] Cycloaddition | 2-Alkynyl pyridines, Diarylcyclopropenones | Metal-free | Densely functionalized indolizinones | Substituent at the 2-position of pyridine is critical for dearomatization. rsc.org |

| Formal [3+3] or [4+2] Cycloaddition | Quinolinium salts, Various electrophiles | Transition-metal-free or Rhodium catalysis | Complex polycyclic tetrahydroquinolines | Interception of in situ formed enamine species by electrophiles. d-nb.infonih.gov |

| Asymmetric [4+1] Cycloaddition | Enones, Diazo compounds | Copper catalysis with chiral ligands | Highly substituted 2,3-dihydrofurans | Provides access to enantiomerically enriched heterocyclic compounds. nih.gov |

This table illustrates various cycloaddition reactions relevant to the synthesis and functionalization of quinolizinone-related structures.

Radical cyclization reactions offer a powerful method for the construction of cyclic systems, including the quinolizine core. These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups.

An intramolecular radical pathway has been utilized in the synthesis of pyrazolopyridines from N-azinylpyridinium N-aminides. researchgate.net This process involves the intramolecular addition of an aryl radical to an electron-deficient pyridinium (B92312) fragment. researchgate.net The synthesis of quinolin-2-ones has also been achieved through an intermolecular radical addition/cyclization in an aqueous solution, highlighting the utility of radical pathways in forming related heterocyclic structures. organic-chemistry.org

The regioselectivity of these cyclizations can often be controlled by the substitution pattern of the starting materials. For example, the synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, which can be considered a related cyclization strategy. nih.gov

| Radical Precursor | Reaction Type | Product | Key Mechanistic Step |

| N-azinylpyridinium N-aminides | Intramolecular radical addition | Pyrazolopyridines | Addition of an aryl radical to a pyridinium fragment. researchgate.net |

| N-Aryl cinnamides | Intermolecular radical addition/cyclization | Quinolin-2-ones | Silver-catalyzed radical formation in aqueous solution. organic-chemistry.org |

This table provides examples of radical cyclization reactions used to synthesize heterocyclic compounds related to the quinolizinone scaffold.

Dearomatization reactions are a powerful strategy for converting flat aromatic compounds into three-dimensional molecules with increased complexity. rsc.org When combined with carbonylation, this approach provides a direct route to carbonyl-containing heterocyclic systems like quinolizinones.

A significant development in this area is the palladium-catalyzed carbonylation which, through a process involving Sonogashira carbonylation followed by cyclization, can be used to synthesize quinolin-4-ones. mdpi.com The mechanism involves the formation of an alkyne intermediate which then undergoes cyclization. mdpi.com

The synthesis of 3-substituted 4H-quinolizin-4-ones has been achieved through a one-pot method that is scalable and has a broad substrate scope. acs.org This highlights the utility of modern synthetic methods in accessing functionalized quinolizinone derivatives. acs.org

| Reaction | Substrates | Catalyst/Reagent | Product | Mechanistic Feature |

| Palladium-Catalyzed Carbonylation | 2-Iodoaniline, Alkyne | Palladium catalyst, Mo(CO)6 | Quinolin-4-one derivative | Sonogashira carbonylation followed by cyclization. mdpi.com |

| One-Pot Synthesis | Pyridine derivatives, Alkynes | Not specified | 3-Substituted 4H-quinolizin-4-ones | Alkyne substrate control strategy. acs.org |

This table summarizes dearomative carbonylation approaches to quinolinone and quinolizinone structures.

The quinolizinone ring system can undergo various oxidation and reduction reactions, which are fundamental for modifying its structure and properties. The synthesis of quinolines, for instance, can be achieved through an acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones, which is an oxidative process. organic-chemistry.org

Conversely, the reduction of quinolizinone derivatives can lead to partially or fully saturated quinolizidine (B1214090) scaffolds, which are prevalent in numerous natural products. nih.gov The enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds has been developed, showcasing a biocatalytic approach to these structures. nih.gov

| Reaction Type | Starting Material | Reagent/Catalyst | Product | Transformation |

| Acceptorless Dehydrogenative Cyclization | o-Aminobenzyl alcohols, Ketones | Iridium catalyst | Quinolines | Oxidative C-N and C-C bond formation. organic-chemistry.org |

| Enzymatic Synthesis | 2-pyridylacetyl-CoA, Malonyl-CoA | Phenylacetate-CoA ligase, Malonyl-CoA synthase, Type III polyketide synthase | 2-Hydroxy-4H-quinolizin-4-one | Intramolecular cyclization of a diketide intermediate. nih.gov |

This table provides examples of oxidation and reduction reactions relevant to the synthesis and modification of the quinolizinone core.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of these reactions on the quinolizinone ring system is influenced by the electronic properties of the bicyclic system and the nature of any existing substituents. perlego.com

In general, electron-donating groups activate the ring towards electrophilic attack and direct substitution to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to the meta position. libretexts.org For heterocyclic systems like quinolines, which are structurally related to quinolizinones, electrophilic substitution typically occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine ring. wikipedia.org Halogen substituents are generally ortho/para directing but are deactivating. researchgate.net

The presence of the carbonyl group and the bridgehead nitrogen in the 4H-quinolizin-4-one system significantly influences the electron distribution and, consequently, the sites of electrophilic attack. The regioselectivity can be predicted by considering the stability of the intermediate arenium ions formed upon attack at different positions. libretexts.org

| Substituent Type | Directing Effect | Reactivity Effect | Rationale |

| Electron-Donating Groups (e.g., -OR, -NR2) | Ortho, Para | Activating | Stabilize the arenium ion intermediate through resonance. libretexts.org |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Meta | Deactivating | Destabilize the arenium ion intermediate. libretexts.org |

| Halogens (e.g., -F, -Cl, -Br) | Ortho, Para | Deactivating | Inductive withdrawal outweighs resonance donation. researchgate.net |

This table outlines the general principles of regioselectivity in electrophilic aromatic substitution, which are applicable to the quinolizinone ring system.

Mechanistic Probes and Elucidation Techniques in the Study of this compound and its Analogs

The elucidation of reaction mechanisms for compounds such as this compound and its analogs relies on a variety of sophisticated experimental techniques. These methods provide insights into the stepwise processes of chemical transformations, including the identification of transient intermediates and the characterization of transition states. Among the most powerful tools for these investigations are deuterium (B1214612) exchange experiments, kinetic isotope effect studies, and the spectroscopic monitoring of reaction intermediates.

Deuterium Exchange Experiments

Deuterium exchange studies are a fundamental technique for probing the reactivity of C-H bonds and understanding reaction mechanisms involving proton transfer steps. In the context of this compound and related heterocyclic ketones, these experiments can reveal the lability of protons at various positions on the quinolizinone core and its substituents.

Hydrogen-deuterium (H/D) exchange can be catalyzed by acids or bases, and the rate of exchange at a particular position is indicative of the acidity of the corresponding C-H bond. For quinolizinone derivatives, protons alpha to the carbonyl group are expected to be the most acidic and therefore most susceptible to exchange. For instance, studies on analogous 4(1H)-quinolones have demonstrated that deuteration can be readily achieved using deuterated acids, such as deuterated acetic acid. nih.gov

Microwave-enhanced H/D exchange is another powerful method that has been applied to various nitrogen-containing heterocyclic compounds. researchgate.net This technique can accelerate the exchange process, allowing for the labeling of less acidic protons that might not be readily exchanged under milder conditions.

By analyzing the pattern and rate of deuterium incorporation into this compound and its analogs using techniques like NMR spectroscopy or mass spectrometry, researchers can map the relative acidities of different C-H bonds. This information is crucial for understanding reactions that proceed via enolate or related carbanionic intermediates.

Table 1: Potential Sites for Deuterium Exchange in this compound and Rationale

| Position | Rationale for Exchange | Expected Rate |

| Methylene (B1212753) group of the ethyl substituent | Alpha to the aromatic ring, potentially activated. | Slow to moderate |

| Protons on the quinolizinone ring | Acidity influenced by the carbonyl group and fluorine substituent. | Moderate to fast |

| Methyl group of the ethyl substituent | Generally less acidic, exchange less likely. | Very slow |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate for a compound with a lighter isotope (e.g., hydrogen) to the rate for the same compound with a heavier isotope (e.g., deuterium) at the same position.

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken during the rate-determining step. youtube.com A smaller secondary KIE (kH/kD ≈ 1) may be observed when the isotopic substitution is at a position not directly involved in bond breaking but is in close proximity to the reaction center.

Table 2: Hypothetical KIE Values and Mechanistic Implications for Reactions of this compound

| Reaction Type | Isotopic Substitution Position | Expected kH/kD | Mechanistic Implication |

| Base-catalyzed alkylation | Methylene of ethyl group | > 2 | C-H bond breaking is rate-determining. |

| Electrophilic aromatic substitution | Aromatic C-H on the quinolizinone ring | ≈ 1 | C-H bond breaking is not rate-determining. |

| Nucleophilic addition to carbonyl | No C-H bond broken | ≈ 1 | Rehybridization of carbon may lead to a small secondary KIE. |

The magnitude of the KIE can also provide information about the transition state of the reaction. A maximal KIE is typically observed for a symmetrical transition state where the proton is halfway between the donor and acceptor atoms.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are crucial for a complete understanding of a reaction mechanism. Modern spectroscopic techniques allow for the detection of short-lived species in situ.

Mass spectrometry, particularly electrospray ionization (ESI-MS), is a highly sensitive technique for detecting charged intermediates in solution. nih.govrsc.org By coupling ESI-MS with techniques like collision-induced dissociation, the structure of these intermediates can be further probed.

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are also invaluable for studying reaction intermediates. For instance, in the enzymatic synthesis of a 2-hydroxy-4H-quinolizin-4-one scaffold, a diketide intermediate was proposed. nih.gov While this is a biological system, similar intermediates could potentially be observed in synthetic routes to quinolizinone analogs.

In the study of photochemical or radical reactions of this compound, techniques like transient absorption spectroscopy could be employed to detect and characterize excited states and radical intermediates. The application of these advanced spectroscopic methods can provide a detailed picture of the reaction pathway, complementing the information obtained from deuterium exchange and KIE studies.

Advanced Spectroscopic Characterization Methodologies in Quinolizinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, spatial arrangement, and electronic environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms. For 6-Ethyl-3-fluoro-4H-quinolizin-4-one, the spectrum is predicted to show distinct signals for the aromatic protons of the quinolizinone core and the aliphatic protons of the ethyl substituent.

The protons on the pyridine (B92270) ring (H-7, H-8, and H-9) are expected in the aromatic region (δ 7.0–9.5 ppm), with H-9 typically being the most deshielded and appearing furthest downfield due to the anisotropic effect of the neighboring carbonyl group and nitrogen atom. The protons on the fluorinated pyridinone ring (H-1 and H-2) will exhibit splitting patterns influenced by the adjacent fluorine atom. The ethyl group at the C-6 position will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.

Predicted ¹H NMR Data for this compound Data predicted based on analogs reported in scientific literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-9 | 9.1 - 9.3 | d | ~7.5 |

| H-7 | 7.6 - 7.8 | d | ~9.0 |

| H-8 | 7.3 - 7.5 | t | ~8.0 |

| H-2 | 7.1 - 7.3 | d | ~9.5 (³JHF) |

| H-1 | 6.8 - 7.0 | d | ~4.5 (⁴JHF) |

| -CH₂- (Ethyl) | 2.9 - 3.1 | q | ~7.5 |

| -CH₃ (Ethyl) | 1.3 - 1.5 | t | ~7.5 |

Carbon (¹³C) NMR Spectroscopy for Carbon Frameworks

Carbon (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound is expected to display eleven unique signals corresponding to each carbon atom. The carbonyl carbon (C-4) will be the most downfield signal, typically appearing around δ 160 ppm. The fluorine substituent at C-3 will induce a large one-bond coupling constant (¹JCF), making the C-3 signal a doublet, and will also influence the chemical shifts of neighboring carbons (C-2, C-4, C-10a) through two- and three-bond couplings (²JCF, ³JCF).

Predicted ¹³C NMR Data for this compound Data predicted based on analogs reported in scientific literature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C=O) | 158 - 162 |

| C-3 | 155 - 159 (d, ¹JCF ≈ 250 Hz) |

| C-6 | 148 - 152 |

| C-10a | 140 - 143 |

| C-9 | 129 - 132 |

| C-7 | 127 - 130 |

| C-8 | 125 - 128 |

| C-5a | 115 - 118 |

| C-2 | 110 - 114 (d, ²JCF ≈ 25 Hz) |

| C-1 | 105 - 109 (d, ²JCF ≈ 20 Hz) |

| -CH₂- (Ethyl) | 32 - 36 |

| -CH₃ (Ethyl) | 13 - 16 |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments

With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR analysis. In ¹⁹F NMR, the chemical shift is highly dependent on the electronic environment. For this compound, a single signal is expected. This signal's chemical shift will be characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic system. The signal will likely appear as a doublet of doublets due to coupling with the vicinal proton H-2 (³JHF) and the more distant H-1 proton (⁴JHF).

Advanced 2D NMR Techniques (e.g., HMBC) for Connectivity Analysis

For this compound, key HMBC correlations would be expected to confirm the placement of the substituents. For instance, the methylene protons of the ethyl group should show correlations to C-5a, C-6, and C-7, definitively placing the ethyl group at the C-6 position. researchgate.net Similarly, correlations between H-2 and carbons C-1, C-3, C-4, and C-10a would confirm the structure of the fluorinated ring.

Predicted Key HMBC Correlations

| Proton | Correlated Carbon(s) | Structural Confirmation |

| H-9 | C-10a, C-8, C-7 | Pyridine ring structure |

| H-1 | C-2, C-3, C-10a | Pyridinone ring structure |

| H-2 | C-1, C-3, C-4, C-10a | Pyridinone ring structure |

| -CH₂- (Ethyl) | C-6, C-5a, C-7, -CH₃ | Position of the ethyl group |

Computational NMR Spectroscopy for Chemical Shift Prediction and Conformer Assignment

Computational chemistry offers powerful methods for predicting NMR parameters, serving as a valuable complement to experimental data. rsc.org Using Density Functional Theory (DFT), one can calculate the theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. researchgate.netuob.edu.ly Methods such as ωB97XD or B3LYP with basis sets like 6-31G(d) or aug-cc-pVDZ are commonly employed for this purpose. researchgate.netresearchgate.net

These calculations begin with an in-silico optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this optimized structure. The predicted shifts can then be compared with experimental values to confirm assignments or to distinguish between possible isomers or conformers. This is particularly useful for complex structures where signal overlap or ambiguous splitting patterns occur. rsc.orguob.edu.ly

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's molecular formula. For this compound (C₁₁H₁₀FNO), HRMS would be used to confirm the elemental composition by matching the experimental mass to the calculated exact mass.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are used to generate ions, which then fragment in a predictable manner based on their structure. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the molecular structure. For the quinolizinone core, characteristic fragmentation pathways often involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). youtube.comhw.ac.uk The ethyl side chain is expected to fragment via loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). miamioh.edu

Predicted Mass Spectrometry Data for this compound Molecular Formula: C₁₁H₁₀FNO, Exact Mass: 191.0746

| Predicted m/z | Ion/Fragment | Description |

| 192.0825 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 191.0746 | [M]⁺• | Molecular ion (EI) |

| 176.0512 | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 163.0668 | [M-CO]⁺• | Loss of carbon monoxide from the carbonyl group |

| 162.0668 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 136.0590 | [M-CO-HCN]⁺• | Sequential loss of CO and HCN |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups and the analysis of vibrational modes within a molecule. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The analysis of the quinolizinone core, substituted with an ethyl group at the 6-position and a fluorine atom at the 3-position, would be expected to show several key absorption peaks. The carbonyl (C=O) stretching vibration of the quinolizin-4-one (B12971734) ring is typically a strong and prominent band, anticipated in the region of 1640-1680 cm⁻¹. The precise frequency of this peak is sensitive to the electronic effects of the substituents on the ring. The presence of the electron-withdrawing fluorine atom can influence the electron density around the carbonyl group, potentially shifting this absorption to a higher wavenumber.

The C-F bond introduces a strong absorption band, typically observed in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1450-1600 cm⁻¹ region.

A detailed assignment of the vibrational modes can be further supported by computational density functional theory (DFT) calculations, which can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the definitive identification of the synthesized compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| > 3000 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch (Ethyl Group) |

| 1640-1680 | Strong | C=O Stretch (Amide) |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1000-1400 | Strong | C-F Stretch |

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide critical insights into the electronic transitions and photophysical properties of a molecule. The quinolizinone scaffold is known to be fluorescent, and the nature and position of substituents can significantly modulate its optical characteristics.

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The substitution with an ethyl group and a fluorine atom can induce bathochromic (red-shift) or hypsochromic (blue-shift) effects on the absorption maxima (λmax), as well as alter the molar absorptivity (ε). These shifts are dependent on the interplay between the electron-donating or -withdrawing nature of the substituents and their position on the quinolizinone core.

Upon excitation at an appropriate wavelength, this compound is anticipated to exhibit fluorescence. The emission spectrum will reveal the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. The Stokes shift, the difference in energy between the absorption and emission maxima, provides information about the extent of molecular relaxation in the excited state. The introduction of a fluorine atom can, in some cases, enhance the quantum yield of fluorescence due to the heavy-atom effect influencing intersystem crossing rates.

A comprehensive study of the photophysical properties in various solvents of differing polarity can also elucidate the nature of the excited state and the influence of the solvent environment on the electronic transitions.

Table 2: Predicted Photophysical Properties for this compound

| Parameter | Predicted Value Range | Description |

| λmax (nm) | 250-400 | Wavelength of maximum UV-Vis absorption |

| ε (M⁻¹cm⁻¹) | 10,000-50,000 | Molar absorptivity at λmax |

| λem (nm) | 400-550 | Wavelength of maximum fluorescence emission |

| Stokes Shift (nm) | 50-150 | Difference between λem and λmax |

| Φf | 0.1-0.8 | Fluorescence quantum yield |

Computational and Theoretical Chemistry of 6 Ethyl 3 Fluoro 4h Quinolizin 4 One and Quinolizinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including quinolizinone derivatives. researchgate.net DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) in conjunction with basis sets such as 6-311+G(d,p), are used to optimize molecular geometries to their lowest energy state. elixirpublishers.comnih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. ijpras.comdergipark.org.tr

The optimized geometry corresponds to a stationary point on the potential energy surface, and vibrational frequency calculations are typically performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies). nih.gov This foundational analysis is the starting point for further computational studies, including the exploration of the molecule's reactivity and spectroscopic properties.

Molecules with rotatable bonds, such as the ethyl group in 6-Ethyl-3-fluoro-4H-quinolizin-4-one, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and determine their relative energetic preferences. nih.gov Using DFT, a potential energy surface can be scanned by systematically rotating specific dihedral angles. The resulting energy minima correspond to stable or metastable conformers. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for substituted aromatic systems.

| Conformer | Dihedral Angle (C-C-C-C of ethyl group) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 70.5 |

| Synclinal (Gauche) | 60° | 0.85 | 14.7 |

| Synclinal (Gauche) | -60° | 0.85 | 14.7 |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. researchgate.netnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. ijpras.comnih.gov DFT calculations are highly effective for determining the energies and spatial distributions of these frontier orbitals. materialsciencejournal.org For this compound, the electron-withdrawing nature of the fluorine atom and the carbonyl group, along with the electron-donating ethyl group, will influence the energies and localizations of the HOMO and LUMO.

Table 2: Predicted Frontier Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level. Values are illustrative.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Associated with electron-donating regions, likely the quinolizinone ring system. |

| ELUMO | -2.15 | Associated with electron-accepting regions, influenced by the carbonyl and fluoro groups. |

Electronic Transition Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. materialsciencejournal.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). researchgate.net

These calculations provide insight into the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of molecules containing heteroatoms and conjugated systems like quinolizinones. materialsciencejournal.org The analysis can reveal how substituents like the ethyl and fluoro groups affect the absorption spectrum, leading to shifts in wavelength (bathochromic or hypsochromic shifts). materialsciencejournal.org

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound Calculated in a simulated solvent (e.g., ethanol) using the PCM model.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.152 | HOMO -> LUMO (π → π*) |

| S2 | 4.21 | 294 | 0.089 | HOMO-1 -> LUMO (π → π*) |

| S3 | 4.55 | 272 | 0.230 | HOMO -> LUMO+1 (π → π*) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve. mdpi.com This allows for the investigation of conformational changes, molecular vibrations, and interactions with the surrounding environment, particularly with solvent molecules. nih.govnih.gov

For this compound, MD simulations can be used to explore how the molecule behaves in different solvents. By explicitly including solvent molecules in the simulation box, one can analyze solute-solvent interactions, such as hydrogen bonding and van der Waals forces. researchgate.net Properties like radial distribution functions (RDFs) can be calculated from the simulation trajectory to provide a detailed picture of the solvent structure around the solute molecule. nih.govnih.gov Understanding these interactions is crucial, as the solvent can significantly influence the molecule's conformation, stability, and reactivity. arxiv.org

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netaps.org By mapping the potential energy surface (PES) for a given reaction, these methods can identify reactants, products, intermediates, and, most importantly, transition states. youtube.com A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to occur.

For quinolizinone systems, quantum chemical calculations can be used to study various reactions, such as electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl group. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. youtube.com This theoretical approach provides a molecular-level understanding of reaction pathways that is often inaccessible through experimental means alone. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with Lewis structures. wisc.edumaterialsciencejournal.org It goes beyond this simple picture by analyzing delocalization effects caused by interactions between filled (donor) and empty (acceptor) orbitals. nih.govwisc.edu

The stability of a molecule can be related to hyperconjugative interactions, where electron density is transferred from a filled bonding (σ) or lone pair (n) orbital to an empty antibonding (σ* or π*) orbital. materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.org Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. materialsciencejournal.org For this compound, NBO analysis can reveal the extent of π-electron delocalization within the quinolizinone ring system and quantify stabilizing interactions involving the substituents. nih.gov

Table 4: Selected NBO Donor-Acceptor Interactions for a Quinolizinone System This table presents hypothetical interactions to illustrate the type of data obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C5-C6) | π*(C7-C8) | 22.5 | π-conjugation within the ring |

| π(C1-C2) | π*(N-C9) | 18.9 | π-conjugation involving the nitrogen atom |

| LP(1) O | π*(C4-C5) | 28.3 | Resonance stabilization from the carbonyl oxygen |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling represents a vital area of computational chemistry focused on developing mathematical models that correlate the structural or physicochemical properties of molecules with their observed activities or properties. mdpi.comsysrevpharm.org For novel compounds such as this compound and related quinolizinone systems, QSPR serves as a predictive tool to estimate various endpoints, including biological activity, toxicity, and physicochemical characteristics like solubility and lipophilicity, without the need for extensive experimental testing. mdpi.comsysrevpharm.org This approach is particularly valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further investigation. researchgate.net

The fundamental principle of QSPR is that the variations in the biological or chemical properties of a series of compounds are directly related to changes in their molecular structure. sysrevpharm.org By quantifying these structural differences using molecular descriptors, it is possible to establish a predictive relationship. A typical QSPR study involves several key steps: the creation of a dataset of molecules with known properties, the calculation of a wide range of molecular descriptors for each molecule, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. mdpi.com

For the this compound scaffold, a QSPR model could be developed to predict, for example, its potential as an inhibitor for a specific enzyme. This would involve synthesizing a series of derivatives with modifications at various positions of the quinolizinone core and experimentally measuring their inhibitory activity (e.g., IC50 values). Subsequently, computational methods would be used to calculate descriptors for each derivative.

Molecular Descriptors in QSPR Studies of Quinolizinone Systems

A multitude of molecular descriptors can be calculated to represent different aspects of a molecule's structure. These are generally categorized into several classes:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): These describe the connectivity of atoms in the molecule, including branching patterns and molecular shape. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors (3D): These descriptors are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's size, shape, and surface area.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. researchgate.net

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.

In the context of this compound, quantum chemical descriptors would be particularly important for modeling interactions with biological targets, as the fluorine and ethyl substituents significantly influence the electronic distribution within the molecule.

Model Development and Validation

Once descriptors are calculated, statistical techniques are employed to build the QSPR model. Multiple Linear Regression (MLR) is a common starting point, which generates a simple linear equation relating the property of interest to a small number of descriptors. researchgate.netnih.gov More advanced methods like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture more complex, non-linear relationships. sysrevpharm.org

A hypothetical MLR model for predicting the biological activity (pIC50) of a series of quinolizinone derivatives might look like this:

pIC50 = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular_Surface_Area)

Validation is a critical step to ensure the model is robust and has predictive utility. researchgate.net This is typically done through internal validation (e.g., cross-validation) and external validation, where the model's ability to predict the properties of a set of compounds not used in the model's construction is tested. researchgate.net

Illustrative QSPR Data for Hypothetical Quinolizinone Derivatives

To illustrate the application of QSPR, the following interactive table presents hypothetical data for a series of quinolizinone derivatives based on the this compound scaffold. The table includes several common molecular descriptors and a hypothetical biological activity value (pIC50). In a real-world scenario, these descriptors would be used to build a predictive QSPR model.

| Compound | R-Group | pIC50 (Hypothetical) | LogP | LUMO (eV) | Molecular Surface Area (Ų) |

| 1 | H | 5.2 | 2.1 | -1.5 | 250 |

| 2 | CH₃ | 5.5 | 2.5 | -1.6 | 265 |

| 3 | Cl | 5.8 | 2.8 | -1.8 | 270 |

| 4 | OCH₃ | 5.3 | 2.0 | -1.4 | 275 |

| 5 | CN | 6.1 | 1.9 | -2.0 | 268 |

This table demonstrates how variations in a substituent (R-Group) lead to changes in both the physicochemical descriptors and the resulting biological activity. A QSPR analysis of such a dataset would aim to create a mathematical equation that accurately predicts the pIC50 based on the descriptor values, providing a powerful tool for designing new, more potent quinolizinone derivatives. researchgate.net While no specific QSPR models for this compound have been published, the methodologies established for analogous heterocyclic systems, such as quinolinones and quinazolines, provide a clear framework for future computational studies on this compound and its derivatives. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations in Quinolizinone Chemistry

General Principles of SAR Applied to Quinolizinone Scaffolds

The exploration of Structure-Activity Relationships (SAR) is a foundational element in medicinal chemistry, aiming to decipher how the chemical structure of a compound influences its biological activity. nih.gov For quinolizinone scaffolds and related nitrogen-containing heterocycles like quinolones and quinazolines, SAR studies are crucial for optimizing therapeutic properties. nih.govresearchgate.netresearchgate.net The fundamental principle is that minor modifications to a molecule's structure can lead to significant changes in its physicochemical properties, affecting how it interacts with biological targets. nih.gov

In the context of quinolizinone-related structures such as quinolones, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often considered essential for antibacterial activity and must be fused to an aromatic ring. slideshare.net SAR studies on analogous scaffolds have revealed that the type and position of substituents on the core ring system dictate the compound's potency, selectivity, and pharmacokinetic profile. researchgate.netmdpi.com For instance, in the related quinazoline (B50416) class of compounds, hydrogen bonds formed between the N-1 and N-3 positions of the quinazoline ring and methionine or threonine residues in a target protein can significantly increase binding affinity and potency. mdpi.com These general principles guide the systematic modification of the quinolizinone core to enhance desired biological effects while minimizing off-target interactions.

Key aspects investigated in SAR studies of similar heterocyclic systems include:

The core scaffold: The inherent properties of the quinolizinone ring system itself.

Substituent effects: The electronic and steric influence of various functional groups attached to the core. researchgate.net

Spatial arrangement: The three-dimensional orientation of atoms and functional groups. researchgate.net

By systematically altering substituents at various positions on the quinolizinone ring and evaluating the resulting changes in biological activity, researchers can build a comprehensive SAR model. This model then serves as a predictive tool for designing new analogs with improved therapeutic potential. nih.gov

Impact of Substituents (e.g., Ethyl and Fluoro Groups) on Molecular Recognition and Interactions

The specific substituents on the quinolizinone scaffold, such as the ethyl group at position 6 and the fluoro group at position 3 of "6-Ethyl-3-fluoro-4H-quinolizin-4-one," are critical determinants of its interaction with biological targets.

Fluoro Group: The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. nih.govbenthamscience.com In many heterocyclic compounds, a fluorine substituent can significantly alter properties such as:

Lipophilicity: Affecting the molecule's ability to cross cell membranes. nih.gov

Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life. benthamscience.com

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency. researchgate.net For example, in the related fluoroquinolone class of antibiotics, a fluorine atom at position 6 is a well-established feature that enhances antibacterial activity. slideshare.net

Ethyl Group: An ethyl group is a small, lipophilic alkyl substituent. Its impact on molecular interactions can be attributed to:

Steric Effects: The size and shape of the ethyl group can influence how the molecule fits into a binding pocket.

Hydrophobic Interactions: The nonpolar nature of the ethyl group can facilitate binding to hydrophobic regions of a protein target.

Conformational Rigidity: The presence of an ethyl group can restrict the rotation of nearby bonds, potentially locking the molecule into a more biologically active conformation.

The interplay between the electron-withdrawing fluoro group and the lipophilic ethyl group in "this compound" creates a unique electronic and steric profile that governs its molecular recognition by specific biological targets. The precise effect depends on the topology and chemical environment of the target's binding site.

Table 1: Influence of Key Substituents on Quinolone/Quinolizinone Analogs

| Substituent | Position (General) | Common Effects on Biological Activity |

|---|---|---|

| Fluorine | C-6 (in quinolones) | Enhances antibacterial potency, improves cell penetration. slideshare.net |

| Fluorine | General | Increases metabolic stability, alters electronic properties, enhances binding affinity. benthamscience.com |

| Ethyl | N-1 (in quinolones) | Often associated with potent antibacterial activity. slideshare.netresearchgate.net |

| Alkyl Groups | General | Modulate lipophilicity and can engage in hydrophobic interactions with the target. |

| Piperazine/Pyrrolidine | C-7 (in quinolones) | Leads to active compounds with a broad spectrum of activity. slideshare.net |

Rational Design Strategies for Modulating Quinolizinone Molecular Properties

Rational drug design involves the deliberate, structure-based creation of new molecules with specific biological activities. nih.govrsc.org For quinolizinone chemistry, these strategies leverage an understanding of SAR to optimize the therapeutic profile of lead compounds. benthamscience.com

One primary strategy is scaffold hopping and functional group modification . This involves replacing parts of the molecule with other fragments that have similar spatial and electronic properties but may offer improved pharmacokinetics or reduced toxicity. For quinolizinone analogs, this could mean exploring a variety of substituents at different positions to probe the chemical space around the core structure. nih.gov

Another key approach is bioisosteric replacement , where a functional group is replaced by another with similar physical and chemical properties. For instance, different halogen atoms might be substituted for the fluorine at the 3-position, or the ethyl group at the 6-position could be replaced with other alkyl groups of varying sizes to fine-tune steric and hydrophobic interactions.

Conformationally restricted design is a more advanced strategy that aims to reduce the flexibility of a molecule, locking it into its bioactive conformation. nih.gov This can lead to increased potency and selectivity by minimizing the entropic penalty of binding to a target. For a quinolizinone derivative, this could be achieved by introducing cyclic structures or double bonds that limit free rotation. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are integral to modern rational design. researchgate.net These in silico tools allow chemists to predict how modifications to the "this compound" structure might affect its binding to a target protein, enabling the prioritization of compounds for synthesis and testing. researchgate.netresearchgate.net

Stereochemical Considerations in SAR Studies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action and SAR. researchgate.netnih.gov Biological systems, including enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule. nih.gov Consequently, different stereoisomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. nih.gov

If a quinolizinone derivative, such as "this compound," possesses a chiral center, its enantiomers must be considered as separate chemical entities. nih.gov A chiral center could arise if, for example, one of the substituent groups creates a stereocenter. In such cases, the R and S enantiomers may have distinct binding affinities for their target. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

Non Biological Advanced Research Applications of Quinolizinone Derivatives

Application as Building Blocks in Complex Heterocyclic Compound Synthesis

The quinolizinone core is a valuable synthon, or building block, in organic chemistry for constructing more complex polycyclic and heterocyclic systems. ias.ac.in The inherent reactivity of the quinolizinone ring system allows for various chemical transformations, making it a versatile starting point for the synthesis of novel compounds. researchgate.net The synthesis of the quinolizinone scaffold itself can be achieved through several methods, including palladium-catalyzed carbonylation reactions and cyclization of appropriate precursors. nih.gov

Researchers have demonstrated that the quinolizinone structure can be elaborated into new ring systems. For example, 1-acyl-3-cyano-4-imino-4H-quinolizines have been used as key intermediates to synthesize dimethyl 7-acyl-9-cyano-1-azacycl[3.3.3]azine-2,3-dicarboxylates, which are complex, fused heterocyclic systems. researcher.life This highlights the role of quinolizinones in accessing novel molecular architectures.

Furthermore, the functionalization of the quinolizinone ring is a key strategy for creating diverse derivatives. researchgate.net These reactions can be catalyzed by various transition metals, enabling the introduction of different functional groups onto the core structure. scispace.com This adaptability allows chemists to design and synthesize a wide array of molecules with tailored properties, starting from a common quinolizinone precursor. The development of efficient, one-pot multicomponent reactions has further expanded the utility of these compounds as building blocks for creating libraries of diverse quinoline (B57606) and quinolizinone derivatives. researchgate.netnih.gov

Exploration of Fluorescent Properties for Material Science Applications

Quinolizinone derivatives, as part of the broader family of quinoline-containing compounds, often exhibit significant fluorescent properties, making them attractive for applications in material science. researchgate.netnih.gov Fluorescence in these organic molecules arises from their conjugated π-electron systems, and the specific optical properties can be finely tuned by introducing different substituents onto the heterocyclic core. asianpubs.orgmdpi.com

The planar and rigid structure of the quinolizinone ring system is conducive to high fluorescence quantum yields. These compounds have been investigated for their potential use in organic electronics, a field focused on creating flexible and lightweight electronic devices using carbon-based materials. researchgate.netdrpress.orgresearchgate.net Potential applications include organic light-emitting diodes (OLEDs) and sensors. mdpi.com The photoluminescence of quinoline-based ligands has shown emission wavelengths that are dependent on the substituents on the ring. asianpubs.org

Research into novel quinoline derivatives has demonstrated their potential as active media for random lasers when combined with scattering materials like ZnO nanoparticles. mdpi.com In such systems, the fluorescent quinoline derivative provides the optical gain. The efficiency and wavelength of the emission can be controlled through chemical modification of the fluorophore. The table below summarizes the optical properties of representative quinoline-type fluorophores.

| Compound Class | Excitation Max (nm) | Emission Max (nm) | Application Area | Reference |

|---|---|---|---|---|

| Quinoline-L-valine Ligand (QL1) | Not Specified | 492 | Chemosensor | asianpubs.org |

| Quinoline-L-valine Ligand (QL2) | Not Specified | 508 | Chemosensor | asianpubs.org |

| 2,3-distyrylquinoxaline derivatives | Variable | Variable | Chemosensor Fibers | nih.gov |

| Imine-substituted Quinoline | ~360 | ~450-500 | Random Lasers | mdpi.com |

The ability to alter absorption and emission wavelengths through chemical synthesis makes quinolizinone and its derivatives a promising class of materials for developing new optoelectronic devices. nih.gov

Development of Quinolizinone-Based Chemosensors for Ion Detection

The unique photophysical properties of quinolizinone derivatives have been harnessed to create chemosensors for the selective detection of various ions. nih.gov These sensors typically operate via a change in their fluorescence or color upon binding to a target ion. mdpi.com The quinolizinone scaffold can be functionalized with specific binding sites (receptors) that selectively interact with a particular analyte, leading to a measurable optical response. researchgate.net

A notable application is the detection of metal ions. For instance, a water-soluble sensor based on the 4H-quinolizin-4-one framework was developed for the highly selective detection of Fe(III) ions in aqueous media. researchgate.net The sensor exhibited a "turn-off" response, where its fluorescence was quenched upon binding to Fe³⁺. This quenching is often due to processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the fluorophore and the bound metal ion. researchgate.net Similarly, other quinoline-based sensors have been designed to detect ions such as Zn(II), Cu(II), Pb²⁺, and Hg²⁺ with high sensitivity and selectivity. asianpubs.orgmdpi.comnih.gov

The performance of these chemosensors is characterized by their selectivity for the target ion over other potentially interfering ions, their sensitivity (often quantified by the limit of detection, LOD), and their binding affinity (measured by the association constant, Kₐ). mdpi.com

| Sensor Base | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Association Constant (Kₐ) | Reference |

|---|---|---|---|---|---|

| 4H-quinolizin-4-one derivative | Fe³⁺ | Fluorescence "turn-off" | 6.95 µM | Not Specified | researchgate.net |

| Quinoline-based ligand | Cu²⁺ | Fluorescence "turn-off" | Nanomolar scale | Not Specified | asianpubs.org |

| Pyridine-dicarboxamide derivative | Pb²⁺ | Fluorescence change | 2.31 µM | 5.65 × 10⁸ M⁻² | mdpi.com |

| Quinoline derivative (XYQ) | Zn²⁺ | Fluorescence "turn-on" | 0.53 µM | Not Specified | nih.gov |

| Quinoline-based thiosemicarbazones | F⁻, CN⁻ | Colorimetric | Not Specified | Not Specified | nih.gov |